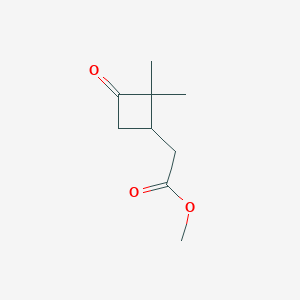
2,6-Difluoro-4-(trifluoromethyl)benzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-4-(trifluoromethyl)benzyl bromide (2,6-Difluoro-4-TMB) is a chemical compound with a wide range of applications in scientific research. This compound is widely used in organic synthesis, as well as in analytical and medicinal chemistry. It is a highly reactive compound and is used as a reagent in many reactions. 2,6-Difluoro-4-TMB has been studied extensively in the laboratory, and its properties and applications have been well documented.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2,6-Difluoro-4-(trifluoromethyl)benzyl bromide:
Pharmaceutical Synthesis
2,6-Difluoro-4-(trifluoromethyl)benzyl bromide is widely used in the synthesis of pharmaceutical compounds. Its unique chemical structure allows it to act as a building block in the creation of various drugs, particularly those targeting viral infections and cancer. The presence of fluorine atoms enhances the metabolic stability and bioavailability of the resulting compounds .
Organic Chemistry Reagent
In organic chemistry, this compound serves as a versatile reagent for introducing the 2,6-difluoro-4-(trifluoromethyl)benzyl group into molecules. This functional group is valuable for modifying the physical and chemical properties of organic molecules, making it useful in the development of new materials and chemical processes .
Material Science
Researchers in material science utilize 2,6-Difluoro-4-(trifluoromethyl)benzyl bromide to create advanced materials with specific properties. For example, it can be used to synthesize polymers with enhanced thermal stability and resistance to degradation, which are important for applications in electronics and aerospace .
Agricultural Chemistry
In agricultural chemistry, this compound is employed in the development of agrochemicals, such as herbicides and pesticides. Its ability to modify the activity of biological molecules makes it a valuable tool for creating more effective and environmentally friendly agricultural products.
Biochemical Research
2,6-Difluoro-4-(trifluoromethyl)benzyl bromide is used in biochemical research to study enzyme mechanisms and protein interactions. By incorporating this compound into substrates or inhibitors, scientists can investigate the effects of fluorinated groups on biological activity and stability .
Chemical Biology
In chemical biology, this compound is utilized to create probes and labels for studying biological systems. Its fluorinated groups can enhance the detection and imaging of biological molecules, aiding in the understanding of complex biological processes.
Sigma-Aldrich MilliporeSigma VWR Benchchem
Propriétés
IUPAC Name |
2-(bromomethyl)-1,3-difluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-3-5-6(10)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOUPBFISGAUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-(trifluoromethyl)benzyl bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2488232.png)





![cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2488247.png)






![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2488255.png)